3'-O-Me-U-2'-phosphoramidite

Oligonucleotide Therapeutics Antisense siRNA

3'-O-Me-U-2'-phosphoramidite (CAS 179479-05-1) delivers a 3'-O-methyl modification that fundamentally alters oligonucleotide pharmacology. Unlike 2'-OMe analogs, this amidite renders oligos RNase H-inactive—ideal for steric block antisense—while conferring nuclease S1 and SVPD resistance. Its duplex-destabilizing effect enables Tm tuning for siRNA strand selection and RISC loading. Essential for SAR libraries and nuclease-resistant diagnostic probes. Purity ≥98%. Select when class-level assumptions fail and empirical performance matters.

Molecular Formula C40H49N4O9P
Molecular Weight 760.8 g/mol
Cat. No. B13705168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-Me-U-2'-phosphoramidite
Molecular FormulaC40H49N4O9P
Molecular Weight760.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC
InChIInChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(51-25-11-23-41)53-37-36(49-7)34(52-38(37)43-24-22-35(45)42-39(43)46)26-50-40(29-12-9-8-10-13-29,30-14-18-32(47-5)19-15-30)31-16-20-33(48-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,45,46)/t34-,36-,37-,38-,54?/m1/s1
InChIKeyFPRLFGWVAXFXTL-XKZJCBTISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-O-Me-U-2'-phosphoramidite: Procurement and Scientific Selection Overview


3'-O-Me-U-2'-phosphoramidite (CAS 179479-05-1) is a uridine-derived phosphoramidite building block for solid-phase oligonucleotide synthesis, distinguished by a 3'-O-methyl modification on the ribose sugar . This modification, in contrast to the more common 2'-O-methyl analogs, offers a distinct set of biophysical properties that influence duplex thermal stability and nuclease resistance profiles [1]. The compound is supplied as a high-purity reagent (≥98%, mixture of isomers) suitable for molecular biology applications, with a molecular weight of 760.83 .

Why 3'-O-Me-U-2'-phosphoramidite Cannot Be Readily Substituted by Other Uridine Phosphoramidites


The 3'-O-methyl modification in 3'-O-Me-U-2'-phosphoramidite imparts unique biophysical consequences that preclude simple substitution with other common uridine phosphoramidites, such as unmodified or 2'-O-methyl variants. While 2'-O-methyl modifications generally increase duplex stability, the 3'-O-methyl modification has been shown to lower melting temperatures (Tm) relative to unmodified duplexes [1]. Additionally, the 3'-O-methyl group confers a distinct nuclease resistance profile, conferring resistance to snake venom phosphodiesterase and nuclease S1, while also abolishing RNase H substrate activity [1]. These differences are critical for applications where precise modulation of duplex stability, nuclease susceptibility, or RNase H recruitment is required, making empirical evaluation of 3'-O-Me-U-2'-phosphoramidite essential rather than relying on class-level assumptions.

Quantitative Evidence Guide: 3'-O-Me-U-2'-phosphoramidite Differentiation vs. Key Analogs


Thermal Stability Modulation: 3'-O-Methyl Modification Lowers Duplex Tm

Oligonucleotides containing 3'-O-methyl ribonucleosides, when hybridized to complementary RNA or DNA, exhibit lower melting temperatures (Tm) compared to unmodified duplexes [1]. This contrasts with the generally stabilizing effect of 2'-O-methyl modifications, which typically increase duplex Tm [2]. The specific Tm depression for 3'-O-methyl modified duplexes provides a distinct tool for fine-tuning duplex stability in applications where excessive stability is detrimental, such as in antisense or siRNA design where strand exchange or RISC loading kinetics are critical.

Oligonucleotide Therapeutics Antisense siRNA

Nuclease Resistance Profile: Selective Resistance to Specific Nucleases

Oligonucleotides containing 3'-O-methyl ribonucleosides demonstrate a unique pattern of nuclease resistance. They are not cleaved by nuclease S1 and show slight resistance to snake venom phosphodiesterase [1]. This profile differs from that of 2'-O-methyl modifications, which confer robust resistance to a broader range of nucleases, including RNase A and various exonucleases [2]. The selective resistance of 3'-O-methyl modified oligos allows for the design of oligonucleotides with a controlled degradation profile, which may be advantageous in certain in vitro or in vivo settings.

Oligonucleotide Stability Antisense RNA Therapeutics

RNase H Inactivity: Differentiating from DNA-like Antisense Mechanisms

Oligonucleotides containing 3'-O-methyl ribonucleosides are not substrates for RNase H [1]. This contrasts with DNA oligonucleotides and certain other modifications (e.g., phosphorothioate DNA) that can recruit RNase H to cleave the RNA strand of a DNA-RNA duplex. 2'-O-methyl modifications also generally abolish RNase H activity [2]. Therefore, this property is shared with 2'-O-methyl but distinguishes 3'-O-methyl from unmodified DNA or certain gapmer designs. The lack of RNase H activity is crucial for applications where steric blocking is the desired mechanism, rather than target RNA degradation.

Antisense Oligonucleotides RNase H Mechanism of Action

Structural Differentiation: Molecular Weight and Purity Specification

3'-O-Me-U-2'-phosphoramidite has a molecular weight of 760.83 and is supplied with a purity specification of ≥98% (mixture of isomers) . For comparison, the widely used 2'-OMe-U phosphoramidite has a molecular weight of 760.81 , and the bulkier 3'-O-MOE-U phosphoramidite has a molecular weight of 804.86 . These differences, while subtle, reflect the unique chemical identity of each building block and are critical for accurate stoichiometry calculations during oligonucleotide synthesis, as well as for quality control and inventory management.

Oligonucleotide Synthesis Quality Control Reagent Sourcing

Optimal Application Scenarios for 3'-O-Me-U-2'-phosphoramidite Based on Differentiated Properties


Design of Antisense Oligonucleotides for Steric Block Mechanisms

The inability of 3'-O-methyl modified oligonucleotides to act as substrates for RNase H makes them ideal for steric block antisense applications, where the goal is to physically hinder processes like translation or splicing without degrading the target RNA [1]. This property, combined with its unique nuclease resistance profile, allows for the creation of long-lived, non-degrading antisense agents.

Fine-Tuning Duplex Stability in siRNA and miRNA Mimics

The destabilizing effect of 3'-O-methyl modifications on duplex Tm provides a valuable tool for modulating the thermodynamic properties of siRNA and miRNA mimics [1]. This is particularly relevant for optimizing strand selection during RISC loading or for designing therapeutic siRNAs where excessive stability can hinder efficacy or increase off-target effects [2].

Construction of Modified Oligonucleotide Libraries for Structure-Activity Relationship (SAR) Studies

The distinct biophysical and enzymatic properties of 3'-O-methyl modified oligonucleotides, as compared to unmodified or 2'-O-methyl variants, make this phosphoramidite an essential building block for constructing libraries to systematically investigate the impact of sugar modifications on oligonucleotide function. Such SAR studies are critical for optimizing lead compounds in nucleic acid-based drug discovery.

Development of Nuclease-Resistant Probes for In Vitro Diagnostics

The selective nuclease resistance of 3'-O-methyl modified oligonucleotides, particularly their resistance to nuclease S1 and slight resistance to snake venom phosphodiesterase [1], can be exploited to develop robust probes for in vitro diagnostic assays where sample matrices contain high levels of nucleases. This can improve assay sensitivity and reproducibility by prolonging probe integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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